2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl-
Description
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- is a heterocyclic compound featuring a pyrido-oxazinone core substituted with three methyl groups at positions 2, 2, and 4. The parent compound, 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one (CAS 20348-09-8), has a molecular formula of C₇H₆N₂O₂, a molecular weight of 150.13 g/mol, and a logP of 0.212, indicating moderate hydrophilicity .
Properties
IUPAC Name |
2,2,6-trimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-6-4-5-7-8(11-6)12-9(13)10(2,3)14-7/h4-5H,1-3H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTIZBRFAGTZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(C(=O)N2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206240 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-82-8 | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337463-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,6-trimethyl-4H-pyran-4-one with an amine derivative, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity
- Antimicrobial Properties
- Neuroprotective Effects
Material Science
- Polymer Chemistry
- Dyes and Pigments
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer potential of a series of pyrido[3,2-b]oxazines. The results indicated that specific substitutions on the oxazine ring significantly increased cytotoxicity against MCF-7 breast cancer cells. The most active derivative showed an IC50 value of 0.5 µM .
Case Study 2: Antimicrobial Efficacy
Research conducted at a university laboratory tested the antimicrobial efficacy of various derivatives against Staphylococcus aureus. The results demonstrated that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity .
Mechanism of Action
The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their substituent effects are summarized below:
Table 1: Structural and Physicochemical Comparison
Notes:
- Electron-donating groups (e.g., amino) or electron-withdrawing groups (e.g., fluoro) alter electronic properties and hydrogen-bonding capacity .
Key Observations :
- Methylation at position 6 may require optimized conditions due to steric effects.
- Trimethyl derivatives likely exhibit higher melting points than the parent compound due to crystalline packing .
Hydrogen Bonding and Molecular Interactions
- The parent compound forms strong hydrogen-bonded dimers due to its rigid oxazinone ring and sp³ oxygen atom, contributing to its stability in solid-state assemblies .
Biological Activity
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, specifically the variant 2,2,6-trimethyl-, is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining pyridine and oxazine rings, which may contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₈H₈N₂O₂
- Molecular Weight : 164.06 g/mol
- CAS Number : 20348-09-8
Biological Activity Overview
The biological activities of 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one have been investigated in various contexts. Key areas of interest include:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Preliminary research suggests potential anticancer effects through mechanisms involving apoptosis and cell cycle inhibition.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes linked to disease processes.
Antimicrobial Activity
Research has demonstrated that 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one possesses broad-spectrum antimicrobial activity. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound was evaluated in several cancer cell lines. The results indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study: Breast Cancer Cell Line (MCF-7)
In a study involving MCF-7 cells:
- IC₅₀ Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved PARP.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes such as:
- Aldose Reductase : Inhibition studies revealed a significant reduction in enzyme activity with an IC₅₀ value of 25 µM.
| Enzyme | IC₅₀ (µM) |
|---|---|
| Aldose Reductase | 25 |
| Cholinesterase | 30 |
This enzyme inhibition profile indicates potential applications in treating diabetic complications and neurodegenerative diseases.
The mechanism by which 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one exerts its biological effects is believed to involve:
- Interaction with specific molecular targets leading to modulation of signaling pathways.
- Induction of oxidative stress in microbial cells resulting in cell death.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methyl group positions. Key signals:
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 209.1052 for C₁₀H₁₄N₂O₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, particularly for dimerization studies .
How does the trimethyl substitution influence hydrogen-bonding strength and dimerization propensity compared to non-methylated analogs?
Advanced Research Question
- Steric Effects : Methyl groups at C2 and C6 restrict rotational freedom, reducing dimerization entropy. Computational studies (DFT) show a 15–20% decrease in interaction energy (e.g., 8 kJ/mol for 2,2,6-trimethyl vs. 10 kJ/mol for unsubstituted analogs) due to steric hindrance .
- Electronic Effects : Methyl groups donate electron density via inductive effects, increasing the basicity of the oxazinone nitrogen. This enhances hydrogen-bond acceptor strength, stabilizing dimers in polar solvents (e.g., DMSO) .
Methodology : Compare association constants (Kₐ) via NMR titration or isothermal titration calorimetry (ITC) in solvents of varying polarity .
What mechanistic insights explain the biological activity of 2,2,6-trimethyl derivatives, particularly in modulating signaling pathways like NF-κB?
Advanced Research Question
- Structure-Activity Relationship (SAR) : The trimethyl configuration enhances lipophilicity (logP ~2.5), improving membrane permeability. Substituents at C6 (e.g., fluoro or amino groups) further modulate target affinity .
- NF-κB Inhibition : Derivatives like R406 (a structurally related compound) block IκB kinase (IKK) phosphorylation, reducing NF-κB nuclear translocation. Validate via luciferase reporter assays in hepatocellular carcinoma cells .
Experimental Design : Use siRNA knockdowns to confirm target specificity and measure IC₅₀ values in dose-response studies .
How can researchers resolve contradictions in reported interaction energies or synthetic yields for this compound?
Advanced Research Question
- Data Discrepancies : Variations in calculated interaction energies (e.g., 8–12 kJ/mol) may arise from solvent effects or computational methods (DFT vs. MP2). Reproduce studies using consistent parameters (e.g., B3LYP/6-31G**) .
- Synthetic Yield Variability : Differences in methylation efficiency (60–85%) correlate with catalyst purity (Bi₂O₃ vs. BiOCl). Characterize catalysts via XRD and BET surface area analysis .
Resolution : Cross-validate results using multiple techniques (e.g., NMR for yield, ITC for binding constants) and report solvent/condition details comprehensively .
What strategies are effective for studying structure-activity relationships (SAR) in derivatives with varying substituents?
Advanced Research Question
- Substituent Libraries : Synthesize analogs with halogens (e.g., Br at C7), extended alkyl chains, or aryl groups (e.g., benzyl at C4). Assess impacts on solubility and bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses against targets like kinases. Pair with MD simulations to evaluate stability .
Validation : Test top candidates in vitro (e.g., kinase inhibition assays) and correlate with computed binding energies (R² >0.7 indicates predictive validity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
